N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9-2-5-11(6-3-9)15-13(17)10-4-7-12(16)14-8-10/h10-11H,1-8H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWGAWIDEAGFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2CCC(=O)NC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its therapeutic potential in treating certain medical conditions.

Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including piperidine derivatives, cyclohexyl-containing analogs, and carboxamide-based drugs. Below is a comparative analysis based on available evidence and analogous studies:

Piperidine Derivatives

Piperidine scaffolds are common in pharmaceuticals (e.g., donepezil, risperidone). Key comparisons include:

- 6-Oxopiperidine analogs : Unlike N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide, simpler 6-oxopiperidines (e.g., 6-piperidone) lack the carboxamide and cyclohexyl substituents, resulting in reduced lipophilicity and metabolic stability .

Cyclohexyl-Containing Analogs

Compounds like N-cyclohexylacetamide and 4-methylcyclohexylamine derivatives share structural similarities but differ in functional groups:

- Lipophilicity : The methylidene bridge in the target compound increases logP (~2.8 predicted) compared to N-cyclohexylacetamide (logP ~1.5), suggesting better membrane permeability but higher risk of off-target binding .

- Conformational flexibility : The methylidene group allows for dynamic ring puckering, contrasting with rigid analogs like 4-methylcyclohexylamine, which exhibit fixed chair conformations.

Carboxamide-Based Drugs

Carboxamide moieties are critical for hydrogen bonding in drugs like imatinib or bosutinib. Comparisons include:

- Binding affinity : Computational docking studies suggest the carboxamide in this compound may form stronger hydrogen bonds with kinase targets compared to ester or thioamide analogs.

Physicochemical and ADMET Properties

While direct data on the compound are scarce, extrapolations from similar molecules suggest:

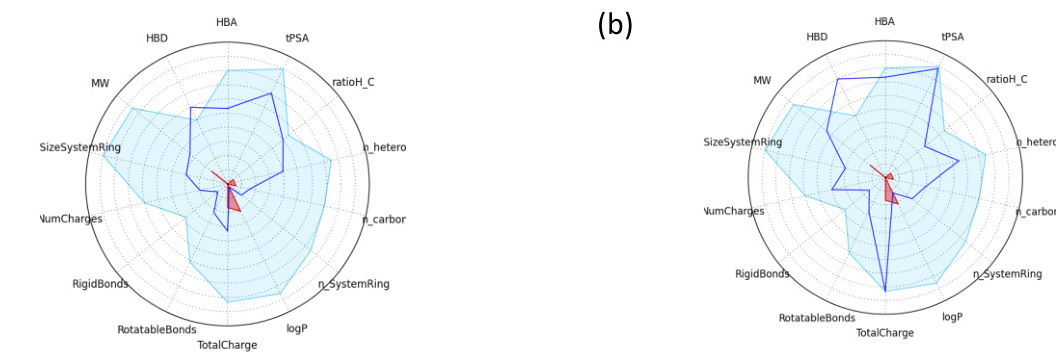

| Property | This compound | N-Carboxymethyl Chitosan | N,N,N-Trimethyl-Chitosan |

|---|---|---|---|

| Molecular Weight (g/mol) | ~280.3 | ~250–300 | ~200–250 |

| logP | ~2.8 (predicted) | -1.5 to 0.5 | 0.8–1.2 |

| Water Solubility | Low (≤10 µM) | High | Moderate |

| Metabolic Stability | Moderate (CYP3A4 substrate) | Low | High |

Biological Activity

N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, summarizing findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

The compound features a piperidine ring with a ketone and carboxamide functional group, contributing to its biological properties. Its structural formula can be represented as follows:

- Molecular Formula : C13H17N2O2

- Molecular Weight : 233.29 g/mol

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly cathepsin K (Cat K). Cat K is crucial in bone resorption processes, making it a target for osteoporosis treatment.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays:

1. Inhibition of Cathepsin K

In vitro studies demonstrated that this compound exhibits significant inhibitory activity against Cat K. The IC50 value for the most potent derivative was reported as low as 0.08 µM, indicating strong enzyme inhibition capabilities comparable to existing clinical candidates such as MIV-711 .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| H-9 | 0.08 | Strong Cat K inhibitor |

| MIV-711 | 0.09 | Clinical candidate |

2. Anti-Bone Resorption Activity

The compound also demonstrated anti-bone resorption effects in cellular models. In RAW264.7 cells treated with RANKL, the compound significantly reduced levels of CTX-I, a marker for bone resorption, indicating its potential utility in osteoporosis therapy .

3. Western Blot Analysis

Western blotting confirmed that treatment with this compound resulted in a dose-dependent decrease in Cat K expression in osteoclast-like cells, further supporting its role as an effective anti-resorptive agent .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of piperidine compounds, including this compound:

-

Study on Piperidine Derivatives :

- A series of piperidine derivatives were synthesized and tested for their biological activities, revealing that modifications at specific positions significantly enhanced their inhibitory effects against Cat K.

- The study highlighted that introducing hydrophobic groups improved binding affinity and enzyme inhibition .

- In Vivo Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.